4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline
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Overview
Description
4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrazole and quinoline ring system, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired pyrazoloquinoline compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to form quinoline derivatives.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydro derivatives.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline involves its interaction with specific molecular targets within the cell. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms within the rings.
1H-Pyrazolo[4,3-c]quinoline: Another related compound with a different arrangement of the pyrazole and quinoline rings.
1H-Pyrazolo[3,4-d]pyrimidine: This compound features a pyrimidine ring fused to a pyrazole ring, offering different chemical and biological properties.
Uniqueness: 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline is unique due to its specific ring fusion pattern and the presence of hydrogen atoms at the 4 and 5 positions. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
62324-87-2 |
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Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
InChI |
InChI=1S/C10H9N3/c1-2-8-9(11-5-1)4-3-7-6-12-13-10(7)8/h1-2,5-6H,3-4H2,(H,12,13) |
InChI Key |
HURJMEVZJDQJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=N2)C3=C1C=NN3 |
Origin of Product |
United States |
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